

Application Note: Comprehensive Analytical Characterization of 3-Methyl-1-phenyl-1H-pyrazole

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Compound of Interest

Compound Name: 3-Methyl-1-phenyl-1H-pyrazole

Cat. No.: B072811

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **3-Methyl-1-phenyl-1H-pyrazole** (CAS No: 1128-54-7, Molecular Formula: $C_{10}H_{10}N_2$) is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules and materials. Its proper identification and characterization are paramount for ensuring purity, confirming structural integrity, and meeting quality control standards in research and drug development. This document provides a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of this compound.

Spectroscopic and Chromatographic Analysis

A multi-technique approach is essential for the unambiguous characterization of **3-Methyl-1-phenyl-1H-pyrazole**. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight and fragmentation analysis, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Infrared (IR) and UV-Vis spectroscopy for functional group identification and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ^1H and ^{13}C NMR are fundamental for structural confirmation.

^1H NMR Data: Proton NMR data, typically recorded in deuterated chloroform (CDCl_3) at 400 MHz, reveals distinct signals for the aromatic protons on the phenyl and pyrazole rings, as well as the methyl group protons.[\[1\]](#)

Assignment	Chemical Shift (δ , ppm)
Phenyl-H	7.789
Phenyl-H	7.636
Phenyl-H	7.405
Phenyl-H	7.230
Pyrazole-H	6.226
Methyl-H (CH_3)	2.373

Table 1: ^1H NMR (400 MHz, CDCl_3) chemical shifts for 3-Methyl-1-phenyl-1H-pyrazole.[\[1\]](#)

^{13}C NMR Data: Carbon NMR provides insight into the number and electronic environment of carbon atoms. Studies have utilized Gauge Invariant Atomic Orbital (GIAO) theory for theoretical chemical shift predictions, which show good agreement with experimental data.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique used for this compound.

The mass spectrum is characterized by a prominent molecular ion peak $[\text{M}]^+$ at m/z 158, consistent with the molecular formula $\text{C}_{10}\text{H}_{10}\text{N}_2$.[\[1\]](#)[\[3\]](#) Key fragmentation patterns provide further structural evidence.

m/z Value	Relative Intensity (%)	Proposed Fragment
158	100.0	[M] ⁺
157	47.9	[M-H] ⁺
130	17.0	[M-N ₂] ⁺ or [M-HCN-H] ⁺
77	20.1	[C ₆ H ₅] ⁺ (Phenyl cation)
51	7.8	[C ₄ H ₃] ⁺

Table 2: Key fragmentation data from the mass spectrum of 3-Methyl-1-phenyl-1H-pyrazole.[\[1\]](#)[\[3\]](#)

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of **3-Methyl-1-phenyl-1H-pyrazole**. A reverse-phase (RP) method has been established for its analysis.[\[4\]](#)[\[5\]](#)

Parameter	Condition
Column	Newcrom R1
Mobile Phase	Acetonitrile (MeCN), Water, and Phosphoric Acid
MS Compatibility	For LC-MS applications, phosphoric acid should be replaced with formic acid. [4] [5]
Application	Purity assessment, impurity isolation (preparative scale), and pharmacokinetic studies. [4] [5]

Table 3: Recommended HPLC method parameters for the analysis of 3-Methyl-1-phenyl-1H-pyrazole.[\[4\]](#)[\[5\]](#)

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Spectra can be obtained using various techniques, including Attenuated Total Reflectance (ATR) with a neat sample or as a melt in a capillary cell.[3] The spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching within the rings, and C-N stretching.

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information on the electronic transitions within the molecule. A spectral analysis of 3-methyl-1-phenylpyrazole has been performed, which is useful for quantitative analysis and for studying the electronic properties, such as the HOMO-LUMO gap.[2][3]

Experimental Protocols

The following protocols provide a standardized methodology for the characterization of **3-Methyl-1-phenyl-1H-pyrazole**.

Protocol: NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:**
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak (CDCl_3 at 7.26 ppm).
- **^{13}C NMR Acquisition:**
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Increase the number of scans significantly (e.g., 1024 or more) to obtain adequate signal intensity.

- Reference the spectrum to the CDCl_3 solvent peak (77.16 ppm).
- Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

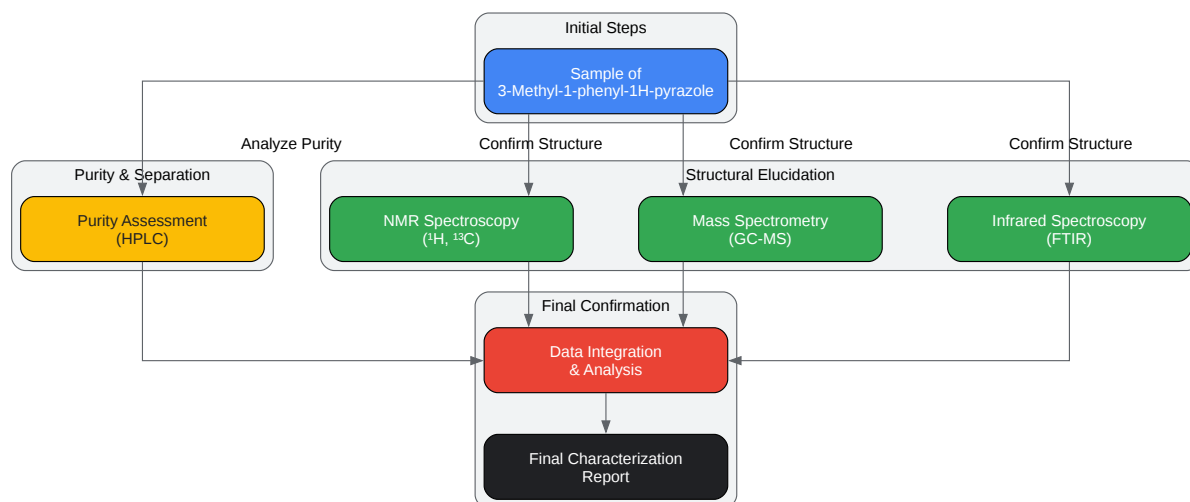
- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
- GC Conditions:
 - Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5 or equivalent).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10-20 °C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.[\[1\]](#)
 - Mass Range: Scan from m/z 40 to 450.
- Data Analysis: Identify the peak corresponding to **3-Methyl-1-phenyl-1H-pyrazole** and analyze its mass spectrum, comparing the molecular ion and fragmentation pattern with reference data.

Protocol: High-Performance Liquid Chromatography (HPLC-UV)

- **Sample Preparation:** Prepare a stock solution of the sample in the mobile phase or acetonitrile at a concentration of ~1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
- **Instrumentation:** An HPLC system equipped with a UV detector and a Newcrom R1 column. [\[4\]](#)
- **Chromatographic Conditions:**
 - **Mobile Phase:** A suitable isocratic or gradient mixture of Acetonitrile and Water containing 0.1% Phosphoric Acid. For example, 60:40 (Acetonitrile:Water + 0.1% H₃PO₄).
 - **Flow Rate:** 1.0 mL/min.
 - **Column Temperature:** 30 °C.
 - **Detection Wavelength:** Determine the wavelength of maximum absorbance (λ_{max}) by running a UV scan or use a standard wavelength such as 254 nm.
- **Analysis:** Inject the sample and integrate the peak area to determine the purity of the compound relative to any impurities.

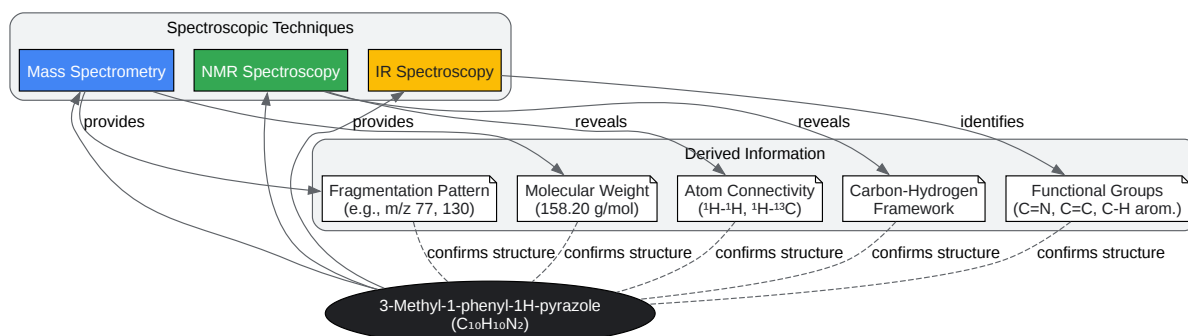
Logical Workflows and Data Relationships

Visualizing the analytical workflow and the interplay of data from different techniques can clarify the characterization process.



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Caption: General analytical workflow for compound characterization.



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Caption: Relationship between analytical data and structural information.

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